

An In-depth Technical Guide to 3,3-Difluorocyclobutanecarboxylic Acid

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Compound of Interest

Compound Name: 3,3-Difluorocyclobutanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanecarboxylic acid, with the CAS number 107496-54-8, is a fluorinated organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science.^{[1][2][3][4][5]} The presence of the gem-difluoro group on the cyclobutane ring imparts unique stereoelectronic properties that can enhance the pharmacological profile of drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications.

Physicochemical and Spectroscopic Data

The integration of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity. The properties of **3,3-Difluorocyclobutanecarboxylic acid** are summarized below.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	107496-54-8	[1][3][4][6]
Molecular Formula	C ₅ H ₆ F ₂ O ₂	[1][4][6]
Molecular Weight	136.10 g/mol	[1][4][6][7]
Appearance	White to light yellow powder or crystal	[1]
Melting Point	51 - 55 °C	[1]
Boiling Point	205 °C	[1]
Purity	≥ 98% (GC)	[1]
Solubility	Sparingly soluble in water; soluble in common organic solvents like ethanol, methanol, and dichloromethane.	[2]

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR (500 MHz, CDCl ₃)	δ = 12.11 (br s, 1 H), 3.06-2.96 (m, 1 H), 2.94-2.79 (m, 4 H)	[6]
¹³ C NMR (125 MHz, CDCl ₃)	δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1(t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz)	[6]
¹⁹ F NMR (376 MHz, CDCl ₃)	δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194Hz)	[6]
GCMS (EI)	m/z = 119 [M - OH] ⁺ , 97 [M - CO ₂ H] ⁺	[6]

The infrared (IR) spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3500 to 2500 cm^{-1} , a C=O stretching peak between 1730 and 1700 cm^{-1} for saturated acids, a C-O stretching peak between 1320 and 1210 cm^{-1} , and a broad O-H wagging peak around 960 to 900 cm^{-1} .^[8]

Experimental Protocols: Synthesis

Several synthetic routes to **3,3-Difluorocyclobutanecarboxylic acid** have been reported. Below are detailed protocols for its preparation.

1. Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate^[6]

This method involves the base-catalyzed hydrolysis of the corresponding ethyl ester.

- Materials:
 - Ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol)
 - Sodium hydroxide (NaOH) (10.7 g, 0.268 mol)
 - Methanol (MeOH) (100 mL)
 - Water (H₂O) (100 mL)
 - Concentrated hydrochloric acid (aq HCl)
 - Dichloromethane (CH₂Cl₂) (3 x 350 mL)
- Procedure:
 - Dissolve sodium hydroxide in a 1:1 mixture of methanol and water (100 mL each).
 - Add ethyl 3,3-difluorocyclobutanecarboxylate to the NaOH solution at room temperature.
 - Stir the resulting mixture at room temperature for 15 hours.
 - Reduce the volume of the mixture to half by evaporation in vacuo.
 - Acidify the remaining solution to pH 1 with concentrated aqueous HCl.

- Extract the aqueous layer with dichloromethane (3 x 350 mL).
- Combine the organic extracts and evaporate in vacuo to yield the product.
- Yield: 32.4 g (98%); white solid.[\[6\]](#)

2. Synthesis from 1,1-Difluoroethylene[\[2\]](#)

A common method starts from commercially available materials and proceeds through a cyclobutanone intermediate.

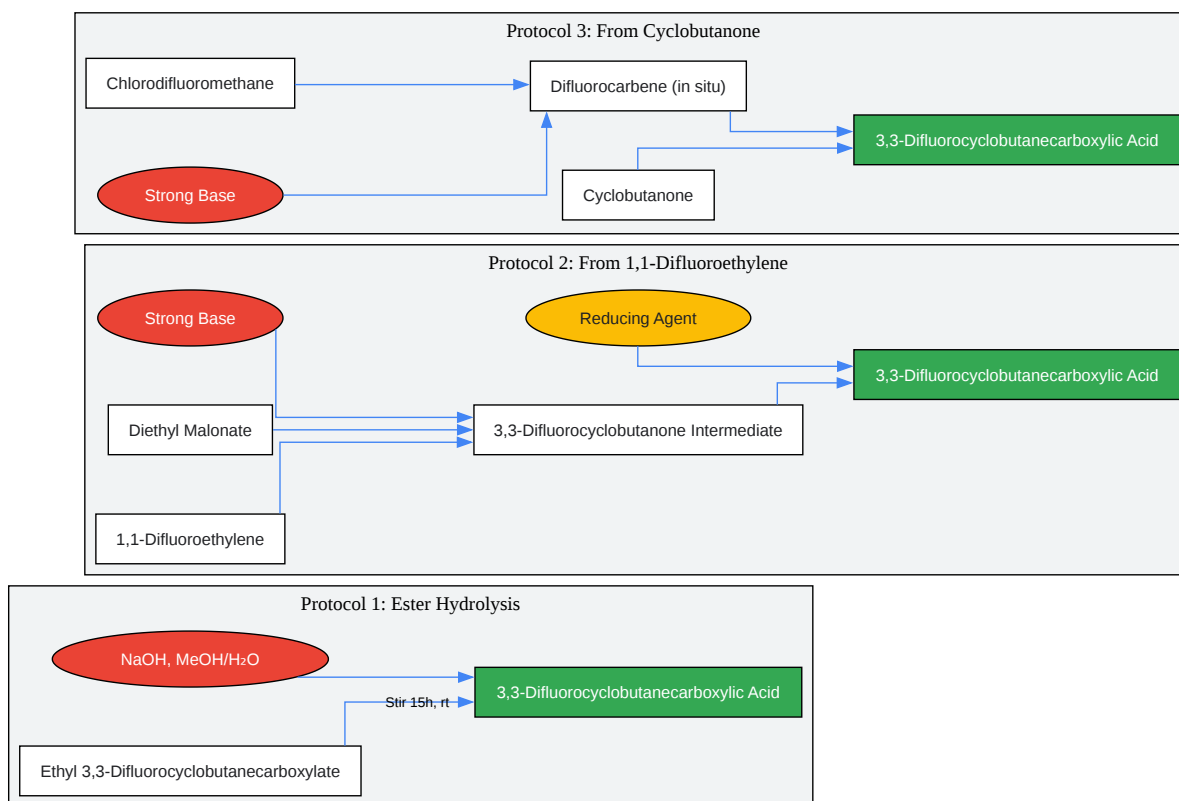
- General Workflow:
 - React 1,1-difluoroethylene with diethyl malonate in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). This reaction forms a 3,3-difluorocyclobutanone precursor.
 - The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield **3,3-Difluorocyclobutanecarboxylic acid**.

3. Synthesis from Cyclobutanone[\[2\]](#)

An alternative approach involves the direct difluorination of a cyclobutanone derivative.

- General Workflow:
 - Generate difluorocarbene in situ from a precursor like chlorodifluoromethane using a strong base (e.g., potassium tert-butoxide).
 - React the difluorocarbene with cyclobutanone to form **3,3-Difluorocyclobutanecarboxylic acid**, often in high yields.

Synthesis Workflow Diagram



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Caption: Synthetic pathways to **3,3-Difluorocyclobutanecarboxylic acid**.

Applications in Drug Development and Research

The unique structural and electronic properties of **3,3-Difluorocyclobutanecarboxylic acid** make it a valuable building block for several applications:

- **Pharmaceutical Development:** It serves as a key intermediate in synthesizing fluorinated drug analogs.[1] The gem-difluoro group can enhance metabolic stability, modulate lipophilicity, and improve binding affinity, leading to drugs with increased efficacy and reduced side effects.[1][2] It has been utilized in the synthesis of compounds like naproxen analogs and trifluoromethylated heterocycles with potential as antiviral and anticancer agents.[2]
- **Agrochemicals:** The compound is used in the synthesis of more effective and potentially environmentally safer herbicides and pesticides.[1]
- **Materials Science:** It is employed in the formulation of advanced materials, including polymers and coatings, where its specific chemical properties contribute to improved performance.[1]
- **Asymmetric Catalysis:** It has been explored as a ligand in asymmetric catalysis, acting as a chiral auxiliary to control the stereochemistry of reactions, which is crucial in the pharmaceutical industry.[2]

Safety and Handling

3,3-Difluorocyclobutanecarboxylic acid is classified as harmful and an irritant.[9]

- **Hazards:** Harmful if swallowed or in contact with skin.[7][9] Causes skin irritation and serious eye irritation/damage.[7][9] May cause respiratory irritation.[9] It may also be corrosive to metals.[7]
- **Precautions:**
 - Handle in a well-ventilated area or under a chemical fume hood.[10][11]
 - Avoid all personal contact, including inhalation of dust or vapors.[10]

- Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[10][12]
- Keep containers securely sealed when not in use.[10]
- Wash hands thoroughly after handling.[10]
- First Aid:
 - If inhaled: Remove to fresh air. Call a poison center or doctor immediately.[11]
 - If on skin: Take off contaminated clothing and rinse skin with plenty of water.[11][12]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately. [11]
 - If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[11]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[10][11][12]

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